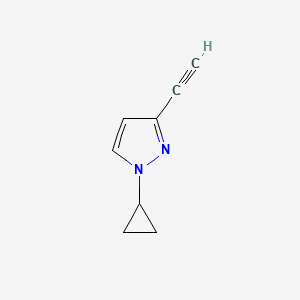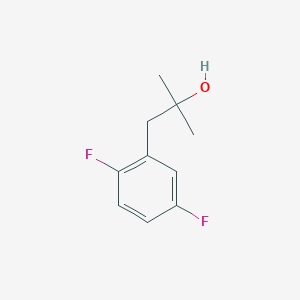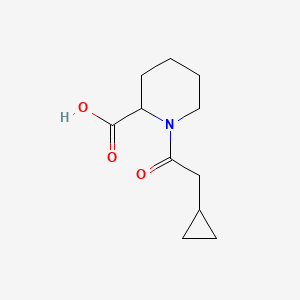![molecular formula C18H27ClN2O2 B13516632 [(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B13516632.png)
[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzofuran moiety, and a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the benzofuran moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, [(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride has potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ginsenoside Compound K: A tetracyclic dammarane-type triterpenoid saponin found in the roots of Panax ginseng.
Ethyl acetoacetate: An ethyl ester of acetoacetic acid, widely used as a chemical intermediate.
Uniqueness
[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities.
Propriétés
Formule moléculaire |
C18H27ClN2O2 |
|---|---|
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-18(2,3)9-14-10-20(11-15(14)19)17(21)13-4-5-16-12(8-13)6-7-22-16;/h4-5,8,14-15H,6-7,9-11,19H2,1-3H3;1H/t14-,15-;/m1./s1 |
Clé InChI |
XQNTUZRFCABACA-CTHHTMFSSA-N |
SMILES isomérique |
CC(C)(C)C[C@@H]1CN(C[C@H]1N)C(=O)C2=CC3=C(C=C2)OCC3.Cl |
SMILES canonique |
CC(C)(C)CC1CN(CC1N)C(=O)C2=CC3=C(C=C2)OCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


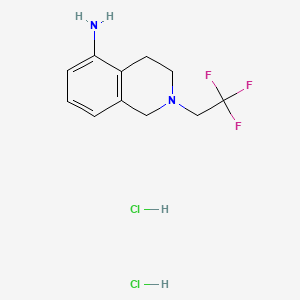

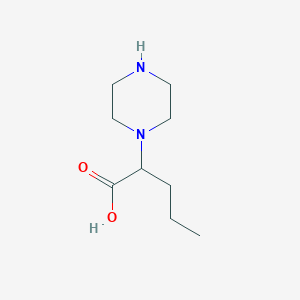

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

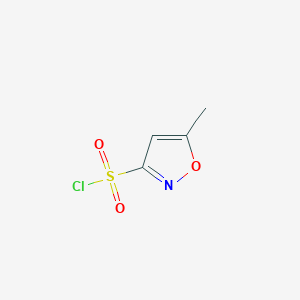
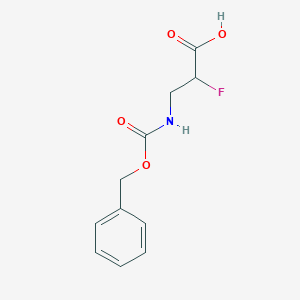
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
